3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H2,9,10) |
InChI Key |
RDSOYNLFWKYFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Oxazolo[5,4-b]pyridine Core
- The fused bicyclic ring system is typically constructed via cyclization reactions involving appropriately substituted aminopyridines or oxazole precursors.
- One reported approach uses 2-amino-3-hydroxypyridine derivatives as starting materials, which upon treatment with dehydrating agents (e.g., polyphosphoric acid esters like PPSE or polyphosphoric acid, PPA) and carboxylic acids or their derivatives, undergo intramolecular cyclization to form the oxazolo ring fused to the pyridine.
- The reaction conditions generally involve heating at elevated temperatures (around 200 °C) to promote ring closure with good yields (up to 90%).
Specific Preparation Methods Reported in Literature
Method via Cyclization of 2-Amino-3-hydroxypyridine Derivatives
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of oxazolo[4,5-b]pyridine-2(3H)-one | Br2 in DMF, room temp, 2 h | 5-Bromo-3-hydroxy-2-aminopyridine | 90% | Bromination on masked hydroxypyridine |
| Hydrolysis of oxazolone ring | 10% NaOH, reflux, 8 h | 2-Amino-5-bromo-3-hydroxypyridine | 94% | Precursor for cyclization |
| Cyclization with 4-cyanobenzoic acid | PPSE, 200 °C | 1,3-Oxazolo derivative | 93% | Formation of fused oxazolo-pyridine ring |
This method is adaptable for introducing methyl groups by using methyl-substituted acids or pyridine derivatives.
Amide Formation via Coupling Reactions
- The amino group at position 4 can be introduced by coupling with activated carboxylic acid derivatives (acid chlorides, pentafluorophenyl esters) in the presence of bases such as triethylamine or 2,6-lutidine.
- Solvents used include dimethylacetamide, tetrahydrofuran, and dimethylformamide.
- Reaction temperatures range from 0 °C to 40 °C to optimize coupling efficiency and minimize side reactions.
Representative Synthetic Route Example
A plausible synthetic route based on literature data could be:
- Starting Material Preparation : Synthesize 2-amino-3-methyl-5-hydroxypyridine or a related methyl-substituted aminopyridine.
- Cyclization : Treat with a suitable acid derivative (e.g., methyl-substituted carboxylic acid or acid chloride) under dehydrating conditions (PPSE or PPA) at elevated temperature (~200 °C) to form the fused oxazolo[5,4-b]pyridine ring with methyl groups at 3 and 6 positions.
- Amino Group Introduction : React the intermediate with ammonia or an amine source under mild conditions or perform nucleophilic substitution on a leaving group at position 4 to install the amino substituent.
- Purification : Use chromatographic techniques to isolate the target compound.
Summary Table of Preparation Conditions
| Parameter | Details / Examples |
|---|---|
| Starting materials | 2-Amino-3-methyl-5-hydroxypyridine derivatives |
| Cyclization agents | Polyphosphoric acid esters (PPSE), PPA |
| Cyclization temperature | ~200 °C |
| Amino group introduction | Ammonia or amines, coupling with activated esters |
| Bases for coupling | Triethylamine, diisopropylethylamine, 2,6-lutidine |
| Solvents | Dimethylformamide, tetrahydrofuran, dichloromethane |
| Reaction temperature (coupling) | 0–40 °C |
| Yields | 70–94% for cyclization; moderate for coupling steps |
Analytical and Characterization Data (Typical)
- Nuclear Magnetic Resonance (NMR) : Confirms methyl and amino substitution pattern and ring fusion.
- Mass Spectrometry (MS) : Molecular ion peak consistent with C9H11N3O (approximate formula).
- Infrared Spectroscopy (IR) : Characteristic amine and heterocyclic ring vibrations.
- Melting Point : Consistent with literature values for purity assessment.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The oxazolo[5,4-b]pyridine scaffold accommodates diverse substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Reactivity Insights
- Amine vs. Hydroxyl/Carboxylic Acid : The amine group in the target compound confers basicity (pKa ~9–10), enabling salt formation with acids. In contrast, hydroxyl and carboxylic acid derivatives exhibit acidity (pKa ~4–5 for COOH), limiting their use in neutral pH environments .
- Lipophilicity : Methyl substituents enhance lipophilicity (clogP ~1.5 for the target), favoring membrane permeability. Bulky aryl groups (e.g., phenyl, thiophene) increase clogP but may reduce solubility .
- Synthetic Flexibility : The amine group allows for coupling reactions (e.g., amide formation), while esters or carboxylic acids require activation for further derivatization .
Biological Activity
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
| CAS Number | 1782632-78-3 |
The biological activity of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is primarily attributed to its interactions with various molecular targets. The compound may act as an enzyme inhibitor by binding to active sites and modulating enzymatic activities. This can lead to significant effects on cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- In Vitro Studies : A study evaluated the cytotoxicity of oxazolo derivatives against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results showed that certain derivatives had half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM, demonstrating significant anticancer activity compared to standard treatments like cisplatin (CC50 = 47.17 ± 7.43 µM) .
- Mechanisms of Action : The anticancer activity is believed to involve the inhibition of key pathways such as the VEGFR-2 signaling pathway and activation of the caspase cascade, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar oxazole derivatives have shown effectiveness against various bacterial strains and fungi in preliminary studies. Further research is needed to establish specific antimicrobial efficacy for 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine.
Case Study 1: Cytotoxicity Evaluation
In a systematic evaluation of new oxazolo derivatives:
- Objective : Assess cytotoxicity against cancer cell lines.
- Methodology : MTT assay was employed to measure cell viability.
- Findings : Compounds with specific substitutions demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of specific kinases by oxazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
